molecular formula C10H12N2O2 B2541158 N-cyclopropyl-6-methoxypyridine-3-carboxamide CAS No. 1341864-10-5

N-cyclopropyl-6-methoxypyridine-3-carboxamide

Cat. No.: B2541158
CAS No.: 1341864-10-5
M. Wt: 192.218
InChI Key: SUATZMZHJVVNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-6-methoxypyridine-3-carboxamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.218. The purity is usually 95%.
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Scientific Research Applications

Discovery of Kinase Inhibitors

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. Modifications to the pyridine and pyridone positions have improved enzyme potency, aqueous solubility, and kinase selectivity, leading to compounds demonstrating tumor stasis in vivo. Such advancements highlight the compound's role in developing selective inhibitors for cancer therapy (G. M. Schroeder et al., 2009).

Catalytic Organic Transformations

The rhodium(III)-catalyzed C-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides using sulfoxonium ylides as carbene precursors represents a novel organic transformation. This method exclusively monoalkylates the C3 position, demonstrating high yields and functional group tolerance, and showcasing the utility of such carboxamides in complex organic syntheses (Jia Yu et al., 2019).

Antitumor and Antiproliferative Activities

The synthesis and crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed significant inhibitory activity against certain cancer cell lines. This work contributes to the understanding of the structural basis for antitumor activity and the potential development of new cancer therapeutics (J. Lu et al., 2021).

Synthesis of Dopamine and Serotonin Receptor Antagonists

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety in potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, illustrates the compound's application in neuropsychiatric disorder treatment. The synthesis process showcases the versatility of pyridine carboxamides in developing targeted therapies (Y. Hirokawa et al., 2000).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-cyclopropyl-6-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-2-7(6-11-9)10(13)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUATZMZHJVVNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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